molecular formula C6H4ClN3O3 B1345942 2-Chloro-5-nitronicotinamide CAS No. 60524-15-4

2-Chloro-5-nitronicotinamide

Cat. No. B1345942
CAS RN: 60524-15-4
M. Wt: 201.57 g/mol
InChI Key: ISGBAOSZUCMBKK-UHFFFAOYSA-N
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Description

2-Chloro-5-nitronicotinamide, also known by its IUPAC name 2-chloro-5-nitropyridine-3-carboxamide, is a chemical compound with the molecular formula C6H4ClN3O3 . It has a molecular weight of 201.57 g/mol . The compound is also known by other names such as 2-chloro-5-nitropyridine-3-carboxamide and 2-Chloro-5-nitro-3-pyridinecarboxamide .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-nitronicotinamide is 1S/C6H4ClN3O3/c7-5-4 (6 (8)11)1-3 (2-9-5)10 (12)13/h1-2H, (H2,8,11) . The compound’s canonical SMILES representation is C1=C (C=NC (=C1C (=O)N)Cl) [N+] (=O) [O-] .


Physical And Chemical Properties Analysis

2-Chloro-5-nitronicotinamide has a computed XLogP3-AA value of 0.5 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 200.9941187 g/mol . The topological polar surface area is 102 Ų . The heavy atom count is 13 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds
C5N has been used as a precursor in the synthesis of heterocyclic compounds, demonstrating its utility in organic chemistry. Sagitullina et al. (2010) synthesized substituted 5-nitronicotinamides, including derivatives of 2-chloro-5-nitronicotinamide, using nitrocarbonyl compounds. These nitronicotinamides serve as intermediates for further chemical transformations, showcasing the versatility of C5N in synthesizing complex molecules Sagitullina et al., 2010.

Agricultural Chemistry
In agricultural chemistry, derivatives of C5N have been explored for their herbicidal activity. Yu et al. (2021) reported the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, with some derivatives showing significant activity against specific weeds. This research underscores the potential of C5N derivatives in developing new herbicides Yu et al., 2021.

Pharmaceutical Development
C5N is also a building block in pharmaceutical research, contributing to the development of novel drug compounds. Lemmerer et al. (2010) investigated the co-crystal formation of 2-chloro-4-nitrobenzoic acid and nicotinamide, indicating the importance of C5N derivatives in improving the physicochemical properties of pharmaceuticals. The study highlights the role of C5N in enhancing drug stability and bioavailability Lemmerer et al., 2010.

Materials Science
In materials science, C5N derivatives have been explored for their electrocatalytic activities andpotential in sensor development. Luz et al. (2008) demonstrated the electrocatalytic activity of a complex involving nicotinamide adenine dinucleotide (NADH) oxidation, suggesting applications of C5N derivatives in developing electrochemical sensors and energy conversion devices. This research exemplifies how C5N derivatives can contribute to advancements in electrochemistry and materials science Luz et al., 2008.

Safety And Hazards

The compound is associated with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302 . Precautionary statements include P280, P305, P338, and P351 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

properties

IUPAC Name

2-chloro-5-nitropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O3/c7-5-4(6(8)11)1-3(2-9-5)10(12)13/h1-2H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGBAOSZUCMBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209269
Record name 3-Pyridinecarboxamide, 2-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitronicotinamide

CAS RN

60524-15-4
Record name 2-Chloro-5-nitro-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60524-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxamide, 2-chloro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060524154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxamide, 2-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
OB Ryabova, VA Makarov, LM Alekseeva… - Russian chemical …, 2005 - Springer
… 2 Chloro 5 nitronicotinamide (8). A solution of 2 chloro 5 nitronicotinoyl chloride (5.0 g, 23 mmol) in acetonitrile (20 mL) was slowly added dropwise with vigorous stirring to 25% aque …
Number of citations: 6 link.springer.com
V Makarov, OB Riabova, A Yuschenko… - Journal of …, 2006 - academic.oup.com
… A total of 2 g (9.9 mmol) of 2-chloro-5-nitronicotinamide was dissolved in POCl 3 (20 mL) and refluxed for 1.5 h, then cooled to 0C (ice bath), poured into crushed ice, extracted with ethyl …
Number of citations: 53 academic.oup.com
Y Morisawa, M Kataoka, N Kitano… - Journal of Medicinal …, 1977 - ACS Publications
… 2-Chloro-5-nitronicotinamide (6). A solution of the cyanopyridine 5 (3.9 g, 21 mmol) in concentrated H2S04 (10 ml) was stirred at 60 C for 1 h, poured ontoice, and neutralized with …
Number of citations: 20 pubs.acs.org

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